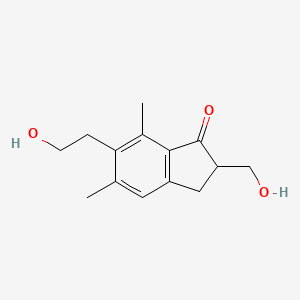
4,4'-Dimethyl-2,2'-bipyridine 1,1'-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is a chemical compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, characterized by the presence of two methyl groups at the 4 and 4’ positions and an oxide group at the 1 and 1’ positions. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide typically involves the oxidation of 4,4’-Dimethyl-2,2’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the bipyridine to its dioxide form.
Industrial Production Methods: Industrial production of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex bipyridine derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent bipyridine compound.
Substitution: The methyl groups at the 4 and 4’ positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Higher oxidation states of bipyridine derivatives.
Reduction: 4,4’-Dimethyl-2,2’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
科学研究应用
4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
作用机制
The mechanism of action of 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The presence of the oxide group enhances the compound’s ability to participate in redox reactions, making it a versatile reagent in both chemical and biological systems.
相似化合物的比较
4,4’-Dimethyl-2,2’-bipyridine: The parent compound without the oxide groups.
4,4’-Dimethoxy-2,2’-bipyridine: A derivative with methoxy groups instead of methyl groups.
2,2’-Bipyridine: The basic bipyridine structure without any substituents.
Uniqueness: 4,4’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is unique due to the presence of both methyl and oxide groups, which confer distinct electronic and steric properties. These modifications enhance its ability to form stable complexes with metal ions and participate in redox reactions, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
87855-83-2 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
4-methyl-2-(4-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,1-2H3 |
InChI 键 |
XOXYAEFGZOTYPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=C[N+]2=O)C)N(C=C1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)
![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)


![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)
